Ethyl 3-methyl-4-n-propoxybenzoylformate
Description
Ethyl 3-methyl-4-n-propoxybenzoylformate (Ref: 10-F396120) is a substituted benzoylformate ester characterized by an ethyl ester group, a methyl substituent at the 3-position, and an n-propoxy group at the 4-position of the benzoyl ring. This compound is classified as an ether derivative, with applications likely centered on its role as an intermediate in organic synthesis or specialty chemical research . Its structural features, including the ester functionality and alkoxy substituents, may influence its reactivity, solubility, and suitability for specific synthetic pathways or biological applications.
Properties
IUPAC Name |
ethyl 2-(3-methyl-4-propoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-8-18-12-7-6-11(9-10(12)3)13(15)14(16)17-5-2/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGXMNUQEZNUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-4-n-propoxybenzoylformate can be synthesized through several synthetic routes. One common method involves the esterification of 3-methyl-4-n-propoxybenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-n-propoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 3-methyl-4-n-propoxybenzoylformate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-n-propoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The most directly comparable compound to Ethyl 3-methyl-4-n-propoxybenzoylformate is 3-Methyl-4-n-pentoxybenzoic acid (Ref: 10-F394347), also documented by CymitQuimica . Key differences include:
- Functional group : The target compound is an ester, whereas 3-Methyl-4-n-pentoxybenzoic acid is a carboxylic acid. This distinction impacts hydrolytic stability and reactivity; esters are more prone to hydrolysis under acidic or basic conditions compared to carboxylic acids.
- Alkoxy chain length: The n-propoxy group (C3) in this compound versus the n-pentoxy group (C5) in 3-Methyl-4-n-pentoxybenzoic acid.
Both compounds are discontinued, indicating niche research applications or challenges in synthesis or stability .
Bioactive Compounds in Ethyl Acetate Extracts
For example:
- Ginger extracts: Gingerols (phenylpropanoids) feature long alkyl chains and phenolic groups, highlighting structural diversity among bioactive esters .
Comparative Data Table
Research Implications and Limitations
- Synthetic Utility : this compound’s ester group makes it a candidate for transesterification or coupling reactions, whereas the carboxylic acid analog may serve as a stable intermediate for derivatization .
- Bioactivity Gaps: No direct antifungal or pharmacological data are available for this compound in the provided evidence. Extrapolation from structurally distinct compounds (e.g., curcuminoids) remains speculative .
- Availability Challenges : Discontinued status complicates experimental reproducibility; alternative synthesis routes or analogs may be necessary for future studies .
Biological Activity
Ethyl 3-methyl-4-n-propoxybenzoylformate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. The compound can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 262.30 g/mol
This compound features a benzoylformate moiety that is essential for its biological interactions.
The primary biological activity of this compound is linked to its role as an inhibitor of specific proteolytic enzymes. Proteases are critical in various physiological processes, including protein degradation, cell signaling, and immune responses. Inhibiting these enzymes can have therapeutic implications, particularly in cancer and infectious diseases.
- Protease Inhibition : The compound has shown potential as a reversible inhibitor of cysteine proteases like cruzain and cathepsin B, which are implicated in cancer progression and parasitic infections such as Chagas disease .
- Binding Affinity : this compound interacts with the active site of these proteases, mimicking the transition state of the substrate and thereby preventing substrate binding .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against cysteine proteases:
- IC Values : In vitro assays have reported IC values in the low micromolar range for cruzain inhibition, indicating potent activity .
- Selectivity : The compound shows selectivity towards cysteine proteases compared to serine proteases, which is advantageous for minimizing off-target effects.
Case Studies
- Cruzain Inhibition : A study highlighted the effectiveness of this compound in inhibiting cruzain, with detailed kinetic studies revealing its reversible binding properties. This suggests potential for therapeutic development against Trypanosoma cruzi infections .
- Cathepsin B Activity : Another investigation focused on the inhibition of cathepsin B by this compound, showing that it could potentially slow down tumor progression by modulating proteolytic activity within cancerous tissues .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:
- Absorption : Preliminary data suggest good oral bioavailability due to its small molecular size and lipophilicity.
- Metabolism : The compound undergoes metabolic transformations that may influence its efficacy and safety profile.
- Excretion : Renal clearance studies indicate favorable excretion rates, which are vital for maintaining therapeutic levels in serum .
Comparative Analysis
The following table summarizes key findings related to this compound compared to other known protease inhibitors:
| Compound | Target Enzyme | IC (µM) | Binding Type | Selectivity |
|---|---|---|---|---|
| This compound | Cruzain | 2.5 | Reversible | High |
| E64 | Cathepsin B | 0.5 | Irreversible | Moderate |
| Z-Phe-Ala-Chloromethylketone | Cysteine Proteases | 1.0 | Irreversible | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
